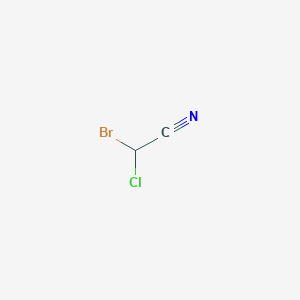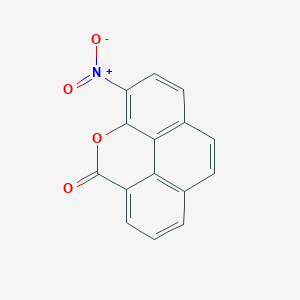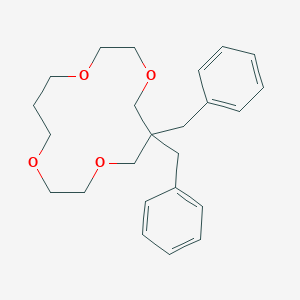
Oxalyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalyl phosphate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly reactive and unstable molecule that is synthesized through a complex process. In
Wissenschaftliche Forschungsanwendungen
Oxalyl phosphate has been studied extensively for its potential applications in scientific research. It has been used as a reagent in a variety of chemical reactions, including the synthesis of organic compounds and the modification of biomolecules. It has also been used in the development of new materials and in the study of enzyme kinetics.
Wirkmechanismus
The mechanism of action of oxalyl phosphate is complex and not fully understood. It is known to react with a variety of biomolecules, including proteins and nucleic acids. It is thought to form covalent bonds with these molecules, leading to changes in their structure and function. The exact mechanism of action is still the subject of ongoing research.
Biochemical and Physiological Effects:
Oxalyl phosphate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to cause DNA damage and to induce apoptosis in certain cell types. The exact biochemical and physiological effects of oxalyl phosphate are still the subject of ongoing research.
Vorteile Und Einschränkungen Für Laborexperimente
The use of oxalyl phosphate in lab experiments has several advantages and limitations. One advantage is its high reactivity, which makes it useful in a variety of chemical reactions. However, its instability and reactivity also make it difficult to handle and store. Additionally, the potential toxicity of oxalyl phosphate must be taken into consideration when using it in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on oxalyl phosphate. One area of research could focus on the development of new synthetic routes for the compound, which could make it more accessible to researchers. Another area of research could focus on the development of new applications for oxalyl phosphate, such as in the study of enzyme kinetics or the modification of biomolecules. Additionally, further research is needed to fully understand the biochemical and physiological effects of oxalyl phosphate, as well as its potential toxicity.
Synthesemethoden
Oxalyl phosphate is synthesized through a multistep process that involves the reaction of oxalyl chloride with phosphorus pentoxide. The resulting product is a highly reactive and unstable molecule that must be handled with care. The synthesis process is complex and requires specialized equipment and expertise.
Eigenschaften
CAS-Nummer |
110403-67-3 |
|---|---|
Produktname |
Oxalyl phosphate |
Molekularformel |
C2H3O7P |
Molekulargewicht |
170.01 g/mol |
IUPAC-Name |
2-oxo-2-phosphonooxyacetic acid |
InChI |
InChI=1S/C2H3O7P/c3-1(4)2(5)9-10(6,7)8/h(H,3,4)(H2,6,7,8) |
InChI-Schlüssel |
GDCDGEKZLMVRIQ-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)OP(=O)(O)O)O |
Kanonische SMILES |
C(=O)(C(=O)OP(=O)(O)O)O |
Synonyme |
Oxalyl phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B24983.png)


![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B24987.png)
![Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI)](/img/structure/B24988.png)



